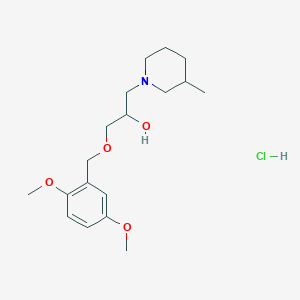![molecular formula C18H21N3O B2858276 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone CAS No. 2034289-71-7](/img/structure/B2858276.png)
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone is a complex organic molecule with a variety of chemical and potential medicinal properties. It features a unique fused ring system combining a cyclopentane and pyrazolo-pyrazine structure, which gives it distinct chemical characteristics. This compound's structure suggests it may have significant reactivity and biological activity, making it of interest in both synthetic chemistry and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone can be approached via several routes:
Cyclization Reactions: : Starting from a suitable cyclopentane derivative, a series of condensation reactions involving hydrazine and subsequent cyclization steps can yield the fused pyrazolo-pyrazine structure.
Substitution Reactions:
Industrial Production Methods
Scaling up the synthesis to an industrial level would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: : Utilizing catalysts to enhance reaction rates.
Temperature and Pressure Control: : Maintaining specific temperature and pressure conditions to favor the desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of quinone-like structures.
Reduction: : Resulting in the opening of ring structures or saturation of double bonds.
Substitution: : Particularly electrophilic and nucleophilic substitutions due to the presence of reactive aromatic and alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminium hydride or sodium borohydride.
Bases and Acids: : Strong bases like sodium hydride or acids like hydrochloric acid to facilitate various substitution reactions.
Major Products
Major products of these reactions often include:
Ketones and Aldehydes: : From oxidation reactions.
Alcohols and Amines: : From reduction reactions.
Substituted Aromatics: : From substitution reactions.
Scientific Research Applications
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone has several applications:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Serving as a precursor for heterocyclic compounds.
Biology and Medicine
Potentially acting as an inhibitor in enzymatic reactions due to its unique structure.
Being investigated for antiviral and antibacterial properties.
Industry
Application in materials science for the development of novel polymers and composites.
Usage in the synthesis of agrochemicals.
Mechanism of Action
The compound’s effects are likely exerted through interactions with specific molecular targets:
Enzyme Inhibition: : The structure may fit into the active sites of enzymes, inhibiting their activity.
Receptor Binding: : Potential to bind to cell surface receptors, initiating signaling pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone stands out due to its unique fused ring system.
Similar Compounds
1H-pyrazolo[3,4-b]pyrazine: : Shares a similar fused ring structure but lacks the additional cyclopentane and tolyl groups.
Tolyl-derivatives: : Such as tolyl ketones and alcohols, which share the m-tolyl group but differ in core structure.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-4-2-5-14(10-13)11-18(22)20-8-9-21-17(12-20)15-6-3-7-16(15)19-21/h2,4-5,10H,3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYVOZCXCMJBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
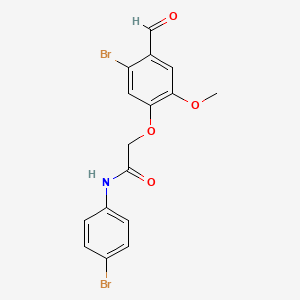
![3-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2858196.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)
![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
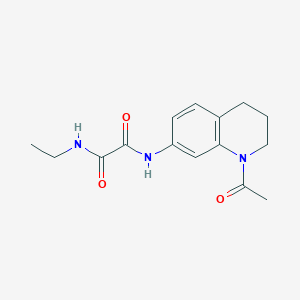
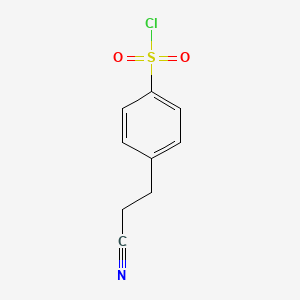
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)
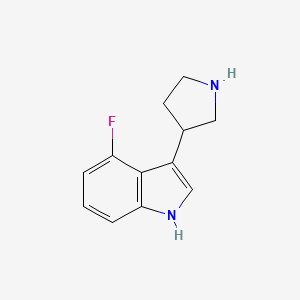
![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)
![2-cyano-3-[2-(propan-2-yloxy)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2858211.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2858212.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)

